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Compound of Interest

Compound Name: Posaconazole inter-8

Cat. No.: B599603

Preamble: The Imperative of Intermediate-Specific
Structural Analysis in Complex API Synthesis

In the intricate landscape of active pharmaceutical ingredient (API) manufacturing, particularly
for complex stereochemically-rich molecules like the triazole antifungal agent Posaconazole,
the rigorous characterization of synthetic intermediates is not merely a procedural formality; it is
a cornerstone of process control, impurity profiling, and ultimately, drug safety and efficacy. The
synthetic pathway to Posaconazole involves numerous transformations, each yielding an
intermediate whose precise structural and stereochemical integrity must be unequivocally
confirmed before proceeding to the subsequent step. An unexpected side reaction, an
incomplete conversion, or an unforeseen rearrangement can introduce impurities that may
carry through to the final API, with potentially significant toxicological implications.

This guide provides a detailed, field-proven methodology for the complete structure elucidation
of a key precursor in the Posaconazole synthesis, designated as Posaconazole Intermediate-8
(CAS 161532-56-5), also known as Deshydroxypentanyl Posaconazole. Its chemical name is
4-(4-(4-(4-(((3R,5R)-5-((1H-1,2,4-Triazol-1-yl)methyl)-5-(2,4-difluorophenyl)tetrahydrofuran-3-
yl)methoxy)phenyl)piperazin-1-yl)phenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one[1][2][3]. The
elucidation of this intermediate presents a representative challenge due to its multiple aromatic
and heterocyclic systems, a flexible ether linkage, and a chiral tetrahydrofuran core.

The narrative that follows is structured not as a rigid protocol, but as a logical progression of
scientific inquiry. We will detail the synergistic application of high-resolution mass spectrometry
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(HRMS) and a suite of one- and two-dimensional nuclear magnetic resonance (NMR)
experiments. The causality behind each experimental choice will be explained, demonstrating a
self-validating system where each piece of data corroborates the others, leading to an
unambiguous structural assignment.

Chapter 1: The Subject Molecule in its Synthetic
Context

Posaconazole Intermediate-8 (henceforth Inter-8) is the penultimate precursor before the
introduction of the chiral sec-hydroxypentyl side chain, which completes the Posaconazole
molecule. Its synthesis typically involves the coupling of two major fragments: the chiral
tetrahydrofuran core bearing the difluorophenyl and triazolylmethyl moieties, and the diaryl
piperazine triazolone system[4].

Figure 1. Chemical Structure of Posaconazole Intermediate-8 (Inter-8)
Diagram 1: Overall workflow for the structure elucidation of Inter-8.

Chapter 3: Experimental Protocols
High-Resolution Mass Spectrometry (HRMS)

 Instrumentation: Agilent 6545 Q-TOF LC/MS or equivalent.
« lonization Mode: Electrospray lonization (ESI), Positive.

o Sample Preparation: A 1 mg/mL solution of Inter-8 is prepared in methanol. This is further
diluted to 1 pg/mL with 50:50 acetonitrile:water containing 0.1% formic acid.

o Methodology:
o The sample is introduced via direct infusion at a flow rate of 5 pL/min.

o The ESI source parameters are optimized for the analyte (e.g., Gas Temp: 325°C, Drying
Gas: 8 L/min, Nebulizer: 35 psig, VCap: 3500 V).

o Data is acquired in the m/z range of 100-1000.

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://apisyn.com/api/posaconazole
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b599603?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

o An internal reference mass (e.g., purine, m/z 121.0509) is used for continuous mass
accuracy correction.

o The acquired accurate mass of the protonated molecular ion [M+H]* is used to calculate
the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

 Instrumentation: Bruker Avance Il 500 MHz spectrometer or equivalent, equipped with a
cryoprobe.

o Sample Preparation: Approximately 10 mg of Inter-8 is dissolved in 0.6 mL of deuterated
dimethyl sulfoxide (DMSO-des). DMSO-ds is chosen for its excellent solvating power for this
class of compounds and its well-separated solvent residual peak.

o Methodology:
o 'H NMR: A standard single-pulse experiment is run with 16 scans.
o 13C NMR: A proton-decoupled experiment with 1024 scans is performed.

o DEPT-135: This experiment is run to differentiate between CH/CHs (positive phase) and
CH:z (negative phase) signals.

o 2D COSY (Correlation Spectroscopy): A gradient-selected COSY experiment is used to
identify proton-proton spin-spin couplings, typically within 2-3 bonds.

o 2D HSQC (Heteronuclear Single Quantum Coherence): A phase-sensitive gradient-edited
HSQC experiment is performed to identify direct one-bond correlations between protons
and their attached carbons.

o 2D HMBC (Heteronuclear Multiple Bond Correlation): A gradient-selected HMBC
experiment is optimized for a long-range coupling constant of 8 Hz to observe correlations
between protons and carbons over 2-4 bonds. This is the key experiment for assembling
the molecular fragments.

Chapter 4: Data Analysis and Structure Assembly
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This section simulates the analysis of the spectroscopic data to piece together the structure of
Inter-8.

HRMS: The Foundational Formula

The first step is to confirm the molecular formula. The HRMS analysis provides the cornerstone

of the entire elucidation process.

Table 1: lllustrative HRMS Data for Inter-8

Parameter Observed Value
lon Species [M+H]*
Calculated Exact Mass for C32H3s3F2NsO3* 615.2645
Measured Exact Mass 615.2641

Mass Error (ppm) -0.65 ppm
Deduced Molecular Formula Cs2H32F2NsOs

Interpretation: The observed mass is in excellent agreement (<< 5 ppm error) with the
calculated mass for the protonated molecule with the formula C32Hs2F2NsOs.[1] This provides
high confidence in the elemental composition of the intermediate.

1H and **C NMR: The Parts List

The 1D NMR spectra provide an inventory of the proton and carbon environments within the

molecule.

Table 2: lllustrative *H and 3C NMR Data and Assignments for Inter-8 (in DMSO-ds)
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'H & (ppm), Key HMBC
Assignment Multiplicity, J 13C & (ppm) DEPT-135 Correlations

(Hz) (*H - *=C)
Triazole (A)
H-a 8.25,s 145.1 CH C-b, C-c
H-b 7.70, s 151.8 CH C-a, C-o (THF

core)
Difluorophenyl
H-d 7.40, m 120.5 CH C-c,C-e, C-f
H-e 7.25, m 111.8 CH C-d, C-f
H-f 7.10, m 104.5 CH C-d, C-e, C-c
THF Core
H-g (CH2) 4.60, d, 14.5 55.2 CH: C-b, C-c, C-h
H-g' (CH2) 450, d, 14.5 55.2 CH2 C-b, C-c, C-h
H-h 4.20, m 78.9 CH C-g, C-i, Cj
H-i (CH2) 4.05, m 69.5 CH: C-h, G, Gk (Ar-
0)

H-j (CH2) 2.50, m 35.4 CH: C-c, C-h, C-i
Ar-O-Ar-Pip
H-k (Arom.) 7.00,d, 8.8 1149 CH C-i, C-m
H-I (Arom.) 6.90, d, 8.8 115.5 CH C-m
H-m (Pip.) 3.20,1,5.0 49.5 CH= C-l, C-n
H-n (Pip.) 3.10,1, 5.0 50.1 CH2 C-m, C-0
Triazolone-Ar
H-o (Arom.) 7.50,d,9.0 120.0 CH C-n, C-q
H-p (Arom.) 7.45,d, 9.0 126.0 CH C-q
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H-q (Triazolone) 7.95,s 148.2 CH C-o, C-p, C=0

C=0 (Triazolone) - 154.5 C

(Note: The chemical shifts and coupling constants are illustrative and typical for such a
structure.)
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Diagram 2: Logic of fragment assembly using 2D NMR correlations.
Interpretation and Assembly:

e COSY Analysis: The COSY spectrum would reveal the proton-proton coupling networks. For
instance, it would show correlations between the protons on the tetrahydrofuran ring (H-h, H-
i, H-j)) and within the aromatic spin systems, helping to trace out these individual fragments.

e HSQC Analysis: The HSQC spectrum provides the crucial link between the proton and
carbon skeletons. Each proton signal is correlated to its directly attached carbon, allowing for
the unambiguous assignment of the 13C signals for all protonated carbons listed in Table 2.

o HMBC Analysis: The Master Key: The HMBC spectrum is where the structure is truly
assembled. It reveals correlations over 2-4 bonds, connecting the fragments that are not
directly bonded.

o Connecting the Core: A key correlation from the benzylic protons of the triazolylmethyl
group (H-g) to the triazole carbons (C-a, C-b) and the quaternary carbon of the THF ring
(C-c) confirms the attachment of this group to the chiral center. Similarly, correlations from
the aromatic protons of the difluorophenyl ring (H-d, H-e, H-f) to the same quaternary
carbon (C-c) firmly place this ring on the other side of the chiral center.

o The Ether Linkage: The most critical correlation for connecting the two major halves of the
molecule is from the methylene protons of the THF's side chain (H-i) to the aromatic
carbon of the phenoxy ring (C-k). This single cross-peak unequivocally establishes the
ether linkage and its specific location.

o Assembling the Side Chain: Correlations from the piperazine protons (H-m) to the
phenoxy ring carbons (C-l) and from the other piperazine protons (H-n) to the phenyl-
triazolone ring carbons (C-0) confirm the N-aryl linkages of the piperazine ring.

o Confirming the Triazolone: Finally, correlations from the aromatic protons H-o and H-p to
the triazolone ring carbon C-g, and from H-q to the carbonyl carbon (C=0), validate the
structure of this terminal heterocyclic system.

Chapter 5: Conclusion and Self-Validation
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The described workflow represents a robust, self-validating system for structural elucidation.
The process begins with a high-confidence molecular formula from HRMS. 1D NMR provides a
census of all atoms, which must be fully accounted for in the final structure. 2D NMR then acts
as a molecular cartographer, mapping the atomic connections. The COSY and HSQC data
build the individual neighborhoods (spin systems), while the HMBC data provides the highways
connecting them.

The successful assignment of every signal in every spectrum to a unique atom in the proposed
structure of Posaconazole Intermediate-8, with all observed correlations being consistent with
that structure, provides an irrefutable confirmation of its identity. This level of analytical rigor is
indispensable in the pharmaceutical industry to ensure process consistency, control impurities,
and guarantee the quality of the final active pharmaceutical ingredient.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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